molecular formula C8H12N2O2S B564133 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) CAS No. 101252-51-1

2-Thiazolecarboxylicacid,5-amino-,butylester(6CI)

Cat. No.: B564133
CAS No.: 101252-51-1
M. Wt: 200.256
InChI Key: WOSHEIVUVFMIPO-UHFFFAOYSA-N
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Description

2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) is a chemical compound with the molecular formula C8H12N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) typically involves the reaction of 2-aminothiazole with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thiazolecarboxylicacid,5-amino-,butylester(6CI) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

IUPAC Name

butyl 5-amino-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-3-4-12-8(11)7-10-5-6(9)13-7/h5H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSHEIVUVFMIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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